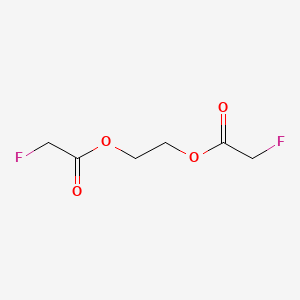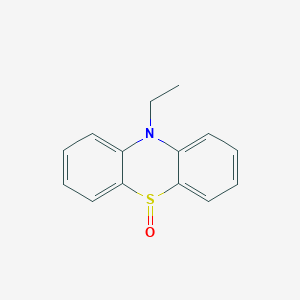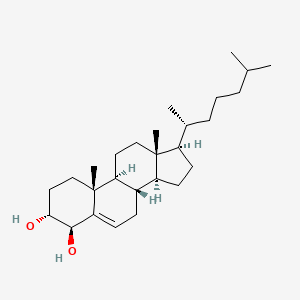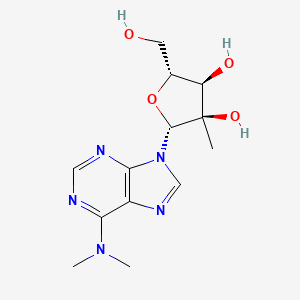
2-(6-Dimethylamino-purin-9-yl)-5-hydroxymethyl-3-methyl-tetrahydro-furan-3,4-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N6-Dimethyl-2’C-methyladenosine is a modified nucleoside that plays a significant role in RNA biology. It is a derivative of adenosine, where the nitrogen at the sixth position and the 2’-hydroxyl group of the ribose are both methylated. This compound is part of the broader family of RNA modifications that regulate various biological processes, including gene expression, RNA stability, and translation.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N6-Dimethyl-2’C-methyladenosine typically involves multi-step chemical reactions. The process begins with the protection of the hydroxyl groups of adenosine, followed by selective methylation at the N6 position and the 2’-hydroxyl group. The final steps involve deprotection to yield the desired compound. Common reagents used in these reactions include methyl iodide for methylation and various protecting groups like TBDMS (tert-butyldimethylsilyl) for hydroxyl protection .
Industrial Production Methods: Industrial production of N6-Dimethyl-2’C-methyladenosine may involve enzymatic methods using methyltransferases that specifically target the N6 and 2’-hydroxyl positions. These enzymes can be produced recombinantly and used in large-scale bioreactors to achieve high yields of the compound .
化学反応の分析
Types of Reactions: N6-Dimethyl-2’C-methyladenosine undergoes various chemical reactions, including:
Oxidation: This reaction can occur at the methyl groups, leading to the formation of hydroxylated derivatives.
Reduction: Although less common, reduction reactions can target the ribose moiety.
Substitution: Nucleophilic substitution reactions can occur at the methylated nitrogen, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under mild conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products: The major products formed from these reactions include hydroxylated derivatives, reduced ribose forms, and various substituted adenosine derivatives .
科学的研究の応用
N6-Dimethyl-2’C-methyladenosine has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study methylation effects on nucleosides.
Biology: Plays a role in the regulation of mRNA stability and translation, making it a crucial molecule in epigenetic studies.
Medicine: Investigated for its potential role in cancer therapy, as it can influence the expression of oncogenes and tumor suppressor genes.
Industry: Utilized in the development of RNA-based therapeutics and as a biomarker for certain diseases
作用機序
The mechanism of action of N6-Dimethyl-2’C-methyladenosine involves its incorporation into RNA, where it affects various RNA metabolic processesThe methylation at the N6 position can enhance or inhibit the binding of these proteins, thereby regulating gene expression .
類似化合物との比較
N6-Methyladenosine: Similar in structure but lacks the 2’-methyl group.
2’-O-Methyladenosine: Similar but lacks the N6-methyl group.
N1-Methyladenosine: Methylation occurs at the N1 position instead of N6
Uniqueness: N6-Dimethyl-2’C-methyladenosine is unique due to its dual methylation, which provides distinct biochemical properties. This dual modification can lead to different binding affinities with RNA-binding proteins and influence RNA metabolism in ways that single methylations cannot .
特性
分子式 |
C13H19N5O4 |
|---|---|
分子量 |
309.32 g/mol |
IUPAC名 |
(2R,3R,4R,5R)-2-[6-(dimethylamino)purin-9-yl]-5-(hydroxymethyl)-3-methyloxolane-3,4-diol |
InChI |
InChI=1S/C13H19N5O4/c1-13(21)9(20)7(4-19)22-12(13)18-6-16-8-10(17(2)3)14-5-15-11(8)18/h5-7,9,12,19-21H,4H2,1-3H3/t7-,9-,12-,13-/m1/s1 |
InChIキー |
MOIHLLGNDAAJQZ-NHULRPGXSA-N |
異性体SMILES |
C[C@]1([C@@H]([C@H](O[C@H]1N2C=NC3=C2N=CN=C3N(C)C)CO)O)O |
正規SMILES |
CC1(C(C(OC1N2C=NC3=C2N=CN=C3N(C)C)CO)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



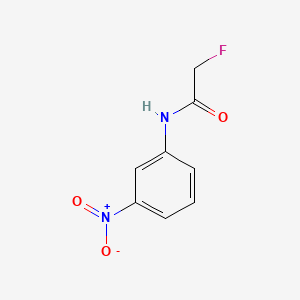
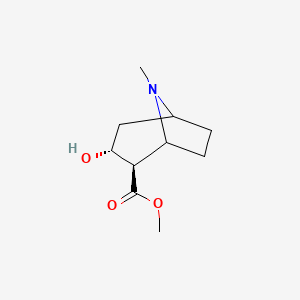
![Glycine, N-ethyl-N-[(undecafluoropentyl)sulfonyl]-](/img/structure/B13417649.png)
![2,3-Bis[[(1,1-dimethylethyl)dimethylsilyl]oxy] Desoxyestrone](/img/structure/B13417657.png)
![(2R,3S,4R,5S)-5-Hydroxy-2,3,4-tris(phenylmethoxy)-5-[(phenylmethoxy)methyl]-cyclohexanone](/img/structure/B13417659.png)
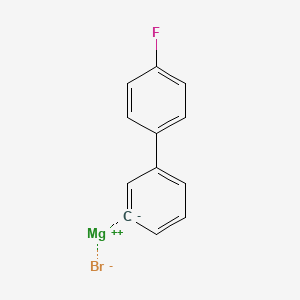
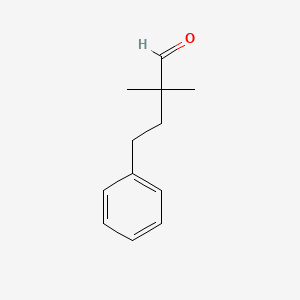
![[(2R,3S,4S,5R,6R)-2-[(1S,2S)-2-chloro-1-[[(2S,4R)-1-methyl-4-propylpyrrolidine-2-carbonyl]amino]propyl]-3,5-dihydroxy-6-methylsulfanyloxan-4-yl] hexadecanoate;hydrochloride](/img/structure/B13417686.png)

![[2-[(6R,8S,10R,13S,14S)-17-acetyloxy-2-bromo-6-fluoro-10,13-dimethyl-3-oxo-7,8,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate](/img/structure/B13417695.png)
